6,7-Dihydroxycoumarin-3-carboxylic Acid

Catalog No.
S803621
CAS No.
84738-35-2
M.F
C10H6O6
M. Wt
222.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dihydroxycoumarin-3-carboxylic Acid

CAS Number

84738-35-2

Product Name

6,7-Dihydroxycoumarin-3-carboxylic Acid

IUPAC Name

6,7-dihydroxy-2-oxochromene-3-carboxylic acid

Molecular Formula

C10H6O6

Molecular Weight

222.15 g/mol

InChI

InChI=1S/C10H6O6/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,11-12H,(H,13,14)

InChI Key

STCWBNGIVIFZHI-UHFFFAOYSA-N

SMILES

C1=C2C=C(C(=O)OC2=CC(=C1O)O)C(=O)O

Canonical SMILES

C1=C2C=C(C(=O)OC2=CC(=C1O)O)C(=O)O

Nanosensor for 6,7-Dihydroxycoumarin Analysis

Detection of Micron-Sized Chemical Droplets

Therapeutic Effects of Coumarins

Complex Photochemistry

Proteomics Research

6,7-Dihydroxycoumarin-3-carboxylic acid is a chemical compound characterized by its molecular formula C10H6O6C_{10}H_6O_6 and a molecular weight of approximately 222.15 g/mol. It belongs to the class of coumarins, which are derivatives of the benzopyrone structure. This compound features two hydroxyl groups at positions 6 and 7, and a carboxylic acid group at position 3, contributing to its unique properties and reactivity. The presence of these functional groups enhances its solubility and biological activity, making it a subject of interest in various scientific fields .

Typical of carboxylic acids and phenolic compounds. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Oxidation: The hydroxyl groups can be oxidized to form quinones.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of simpler compounds.
  • Substitution Reactions: The hydroxyl groups can participate in electrophilic aromatic substitution reactions, allowing for further derivatization.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 6,7-dihydroxycoumarin-3-carboxylic acid exhibits various biological activities, including:

  • Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
  • Anti-inflammatory Effects: It has been investigated for its potential to reduce inflammation, which is relevant in various chronic diseases.

These biological properties make it a candidate for further pharmacological studies .

Several methods have been developed for synthesizing 6,7-dihydroxycoumarin-3-carboxylic acid:

  • Chemical Synthesis from Coumarin Derivatives: Starting from simple coumarin compounds, hydroxylation and carboxylation reactions can be employed.
  • Biological Synthesis: Utilizing microbial fermentation processes that produce coumarins naturally.
  • Synthetic Organic Chemistry Techniques: Employing multi-step synthesis involving protection-deprotection strategies to introduce functional groups selectively.

Each method offers different advantages in terms of yield and purity .

6,7-Dihydroxycoumarin-3-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting oxidative stress-related diseases and cancer.
  • Cosmetics: Due to its antioxidant properties, it can be incorporated into skincare formulations.
  • Analytical Chemistry: Used as a reagent in assays for phenolic compounds due to its reactivity.

These applications underscore its significance in both research and commercial sectors .

Studies exploring the interactions of 6,7-dihydroxycoumarin-3-carboxylic acid with other biomolecules have revealed:

  • Protein Binding: Investigations into how this compound binds to proteins can provide insights into its mechanism of action.
  • Synergistic Effects: Research suggests that combining it with other therapeutic agents may enhance efficacy against certain diseases.

Understanding these interactions is crucial for optimizing its use in therapeutic contexts .

Several compounds share structural similarities with 6,7-dihydroxycoumarin-3-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
CoumarinSimple benzopyrone structureBasic scaffold for various derivatives
7-HydroxycoumarinHydroxyl group at position 7Antimicrobial activity
4-HydroxycoumarinHydroxyl group at position 4Antioxidant properties
6-MethylcoumarinMethyl group at position 6Used in flavoring

The uniqueness of 6,7-dihydroxycoumarin-3-carboxylic acid lies in the combination of two hydroxyl groups and a carboxylic acid group, which enhances its solubility and biological activity compared to other coumarins .

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid

Dates

Last modified: 08-15-2023

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